molecular formula C14H23NO B1488277 (3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine CAS No. 1566474-00-7

(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine

Cat. No. B1488277
CAS RN: 1566474-00-7
M. Wt: 221.34 g/mol
InChI Key: ZNHUOVPBVZVYKB-UHFFFAOYSA-N
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Description

(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine is a chemical compound that has been studied for its potential applications in scientific research. This molecule, commonly referred to as MMPMA, is an aliphatic amine with a molecular weight of 221.33 g/mol. It has been used in a variety of scientific experiments and studies, including those related to its biochemical and physiological effects, as well as its potential applications in the laboratory. In

Scientific Research Applications

Crystallography and Structural Analysis

  • The synthesis of compounds involving (3,3-Dimethylbutan-2-yl) and (3-methoxyphenyl)methyl]amine derivatives has been a subject of interest for understanding molecular structures and interactions. For instance, the title compound C18H17N3O2S was synthesized, highlighting its crystal structure and molecular interactions, which are critical for the development of materials and pharmaceuticals (Wan, Wu, Han, Cao, & Wang, 2006).

Coordination Chemistry

  • Research into 1,4-diaza-3-methylbutadiene-2-ylpalladium(II) complexes has shown how different substituents on nitrogen atoms can affect the complex's properties. This work contributes to our understanding of coordination chemistry and the design of metal complexes with specific properties (Crociani & Richards, 1978).

Reaction Mechanisms

  • The Stevens rearrangement of ammonium salts containing 3,3-dimethylbutan-2-onyl-substituted dimethylammonium has been studied to form allenic aminoketones, providing insights into reaction mechanisms and synthetic pathways for creating complex organic molecules (Manukyan, 2015).

Material Science and Photocaging

  • A study on substituted 9-methylenylanthracene photocages for diphenylphosphinothioesters, including derivatives with 3,3-dimethylbut-1-yn-1-yl, has explored their use in bioconjugation applications through visible light-triggerable traceless Staudinger ligation, showing potential in material science and medical research (Hu, Berning, Lam, Ng, Yeung, & Lam, 2018).

Synthesis and Characterization

  • The synthesis and characterization of lithium (S)-(1-(bis(2-methoxyethyl)amino)-3-methylbutan-2-yl)(methyl)amide have been documented, demonstrating the importance of such compounds in synthetic chemistry and potential applications in producing chiral agents and intermediates (Su, Hopson, & Williard, 2013).

Mechanism of Action

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-11(14(2,3)4)15-10-12-7-6-8-13(9-12)16-5/h6-9,11,15H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHUOVPBVZVYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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